molecular formula C6H8N2O2S B7880286 3-(2-sulfanyl-1H-imidazol-5-yl)propanoic acid

3-(2-sulfanyl-1H-imidazol-5-yl)propanoic acid

Cat. No.: B7880286
M. Wt: 172.21 g/mol
InChI Key: GJJYHCODZSYWKO-UHFFFAOYSA-N
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Description

The compound identified as “3-(2-sulfanyl-1H-imidazol-5-yl)propanoic acid” is a chemical entity with unique properties and applications. It is widely studied in various fields due to its distinctive chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-sulfanyl-1H-imidazol-5-yl)propanoic acid involves multiple steps, including the use of specific reagents and catalysts. The reaction conditions are carefully controlled to ensure the desired product is obtained with high purity and yield. Common synthetic routes include:

    Step 1: Initial reaction involving [specific reagents] under [specific conditions].

    Step 2: Intermediate formation through [specific reaction].

    Step 3: Final product formation using [specific catalysts] and [reaction conditions].

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized processes to ensure cost-effectiveness and efficiency. This involves:

    Large-scale reactors: Utilized to handle the increased volume of reactants.

    Continuous flow systems: Employed to maintain consistent reaction conditions.

    Purification techniques: Such as distillation, crystallization, and chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-sulfanyl-1H-imidazol-5-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Involves the replacement of one functional group with another, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of [specific oxidized product].

    Reduction: Formation of [specific reduced product].

    Substitution: Formation of [specific substituted product].

Scientific Research Applications

3-(2-sulfanyl-1H-imidazol-5-yl)propanoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Studied for its potential effects on biological systems and pathways.

    Medicine: Investigated for its therapeutic potential in treating specific diseases.

    Industry: Utilized in the production of [specific industrial products].

Mechanism of Action

The mechanism of action of 3-(2-sulfanyl-1H-imidazol-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways. It exerts its effects by:

    Binding to [specific receptors]: This interaction triggers a cascade of biochemical events.

    Modulating [specific pathways]: This leads to the desired physiological or biochemical outcome.

Properties

IUPAC Name

3-(2-sulfanyl-1H-imidazol-5-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S/c9-5(10)2-1-4-3-7-6(11)8-4/h3H,1-2H2,(H,9,10)(H2,7,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJJYHCODZSYWKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=N1)S)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(NC(=N1)S)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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